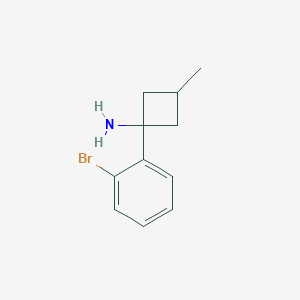
1-(2-Bromophenyl)-3-methylcyclobutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromophenyl)-3-methylcyclobutan-1-amine is an organic compound characterized by a cyclobutane ring substituted with a bromophenyl group and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromophenyl)-3-methylcyclobutan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromobenzyl chloride with methylamine in the presence of a base to form the desired cyclobutane ring . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromophenyl)-3-methylcyclobutan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium iodide in acetone.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride to form amines or alcohols.
Common Reagents and Conditions:
Substitution: Sodium iodide in acetone.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Formation of iodinated derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines and alcohols.
Scientific Research Applications
1-(2-Bromophenyl)-3-methylcyclobutan-1-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Bromophenyl)-3-methylcyclobutan-1-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(2-Chlorophenyl)-3-methylcyclobutan-1-amine: Similar structure but with a chlorine atom instead of bromine.
1-(2-Fluorophenyl)-3-methylcyclobutan-1-amine: Similar structure but with a fluorine atom instead of bromine.
Uniqueness: 1-(2-Bromophenyl)-3-methylcyclobutan-1-amine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its chloro and fluoro analogs .
This comprehensive overview highlights the significance of this compound in various fields of research and its potential applications
Properties
Molecular Formula |
C11H14BrN |
|---|---|
Molecular Weight |
240.14 g/mol |
IUPAC Name |
1-(2-bromophenyl)-3-methylcyclobutan-1-amine |
InChI |
InChI=1S/C11H14BrN/c1-8-6-11(13,7-8)9-4-2-3-5-10(9)12/h2-5,8H,6-7,13H2,1H3 |
InChI Key |
BMOYJTOBLKEKGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C1)(C2=CC=CC=C2Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


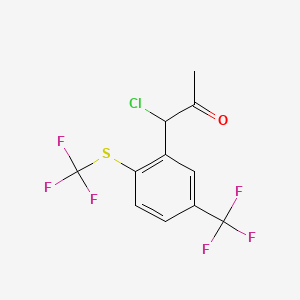
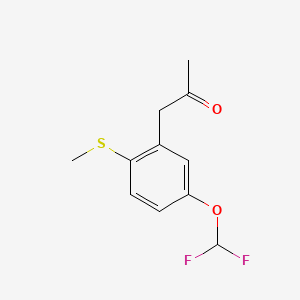
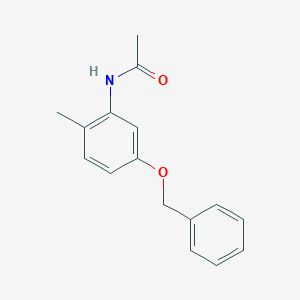

![3,3'-Bi-9H-carbazole, 9-[2-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]-9'-phenyl-](/img/structure/B14054720.png)

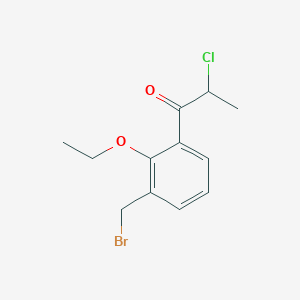
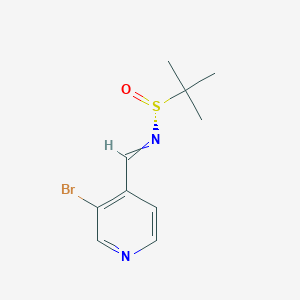
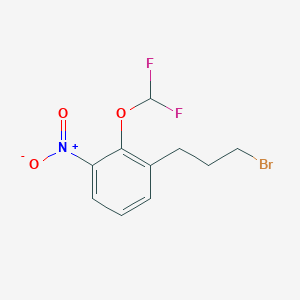

![2-(4-(10-Phenylanthracen-9-yl)phenyl)dibenzo[b,d]furan](/img/structure/B14054752.png)
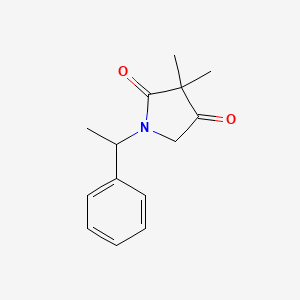

![[3-(aminomethyl)-1H-indol-1-yl]acetic acid](/img/structure/B14054773.png)
